molecular formula C9H8BrNO2 B14823815 2-Bromo-3-cyclopropoxyisonicotinaldehyde

2-Bromo-3-cyclopropoxyisonicotinaldehyde

Cat. No.: B14823815
M. Wt: 242.07 g/mol
InChI Key: FTEUQXHTFRQEJX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxyisonicotinaldehyde is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of isonicotinaldehyde, featuring a bromine atom at the second position and a cyclopropoxy group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxyisonicotinaldehyde typically involves the bromination of 3-cyclopropoxyisonicotinaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available isonicotinaldehyde. The process includes protection of the aldehyde group, introduction of the cyclopropoxy group, followed by bromination at the desired position. The final step involves deprotection to yield the target compound.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: 2-Bromo-3-cyclopropoxyisonicotinic acid.

    Reduction: 2-Bromo-3-cyclopropoxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-cyclopropoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxyisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the cyclopropoxy group can interact with biological targets, influencing the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects.

Comparison with Similar Compounds

  • 2-Bromo-3-methoxyisonicotinaldehyde
  • 2-Bromo-3-ethoxyisonicotinaldehyde
  • 2-Bromo-3-propoxyisonicotinaldehyde

Comparison: 2-Bromo-3-cyclopropoxyisonicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2

InChI Key

FTEUQXHTFRQEJX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Br)C=O

Origin of Product

United States

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